Oxindanac vs. Naproxen: Superior Gastrointestinal Safety Profile in Humans
In a randomized, double-blind, crossover study involving 16 healthy male volunteers, oxindanac (600 mg/day for 1 week) demonstrated significantly lower gastrointestinal toxicity than naproxen (750 mg/day for 1 week). Naproxen caused a significantly greater increase in mean fecal blood loss compared to oxindanac (p < 0.05) [1].
| Evidence Dimension | Gastrointestinal blood loss (fecal) |
|---|---|
| Target Compound Data | Mean fecal blood loss increase from baseline: 0.56 ml/24h to 1.31 ml/24h |
| Comparator Or Baseline | Naproxen: Mean fecal blood loss increase from baseline: 0.48 ml/24h to 1.59 ml/24h (p<0.01 vs. baseline; p<0.05 vs. oxindanac) |
| Quantified Difference | Naproxen increased fecal blood loss to a greater extent than oxindanac (p < 0.05); specific mean difference not reported in abstract |
| Conditions | Randomized, double-blind, crossover study in 16 healthy male volunteers; 1-week treatment periods with 3-week washout |
Why This Matters
This direct human safety data provides a quantifiable basis for selecting oxindanac over naproxen in research or development contexts where minimizing GI side effects is a priority.
- [1] Aabakken L, et al. Optimal assessment of gastrointestinal side effects induced by non-steroidal anti-inflammatory drugs. Endoscopic lesions, faecal blood loss, and symptoms not necessarily correlated, as observed after naproxen and oxindanac in healthy volunteers. Scand J Gastroenterol. 1989 Oct;24(8):1007-1013. doi:10.3109/00365528909089248 View Source
